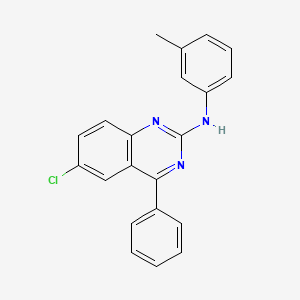![molecular formula C22H26N2O2S B11682170 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida es un compuesto orgánico complejo con una estructura única que incluye un grupo ciano, un anillo tetrahidrociclohepta[b]tiofeno y una porción benzamida
Métodos De Preparación
La síntesis de N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida involucra múltiples pasos. La ruta sintética generalmente comienza con la preparación del anillo tetrahidrociclohepta[b]tiofeno, seguido de la introducción del grupo ciano. La porción benzamida se une luego a través de una serie de reacciones que pueden incluir sustitución nucleofílica y reacciones de condensación. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción controladas para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el grupo ciano o la porción benzamida, utilizando reactivos como metóxido de sodio o tert-butóxido de potasio.
Condensación: El compuesto puede participar en reacciones de condensación con aldehídos o cetonas, formando varios productos de condensación.
Aplicaciones Científicas De Investigación
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida tiene varias aplicaciones de investigación científica:
Química: Se usa como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades donde su estructura única puede ofrecer ventajas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida involucra su interacción con objetivos moleculares específicos. El grupo ciano y la porción benzamida son grupos funcionales clave que permiten que el compuesto se una a enzimas o receptores, modulando su actividad. El anillo tetrahidrociclohepta[b]tiofeno proporciona estabilidad estructural e influye en la conformación general del compuesto, afectando su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida se puede comparar con compuestos similares como:
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-2-(dimetilamino)acetamida: Este compuesto tiene una estructura central similar pero difiere en los sustituyentes unidos a la porción benzamida.
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-2-piridin-2-ilsulfanylacetamida: Este compuesto incluye un anillo de piridina, lo que puede conferir diferentes propiedades químicas y biológicas.
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tieno-2-il)octanamida: Este compuesto tiene un grupo octanamida, que afecta su solubilidad y reactividad.
La singularidad de N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida radica en su combinación específica de grupos funcionales y estructuras de anillo, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C22H26N2O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)12-13-26-17-10-8-16(9-11-17)21(25)24-22-19(14-23)18-6-4-3-5-7-20(18)27-22/h8-11,15H,3-7,12-13H2,1-2H3,(H,24,25) |
Clave InChI |
IEXCFFRNTHAZNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)



![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)
![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
